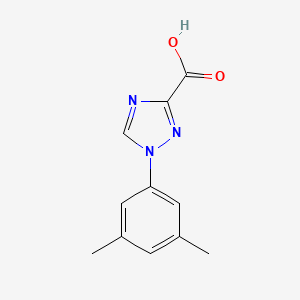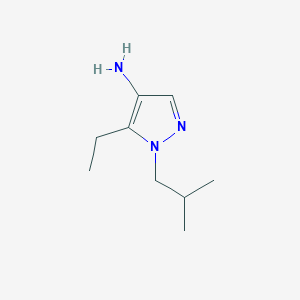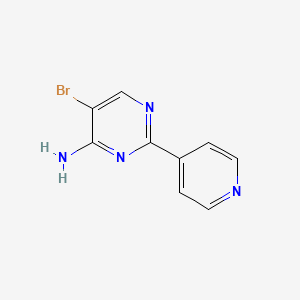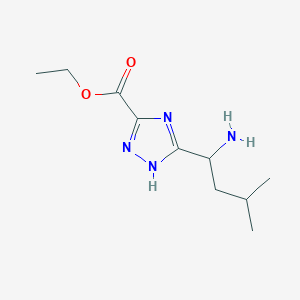
5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine
Overview
Description
The compound “5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine” is a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring . They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as 2-methoxyethyl acrylate have been synthesized using various methods . For instance, acrylonitrile and 2-methoxyethyl acrylate have been copolymerized under atom transfer radical polymerization (ATRP) conditions .Scientific Research Applications
Synthesis and Antimicrobial Activities
Some derivatives of 1,3-benzoxazol-2-amine have been synthesized for their antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and triazolo benzoxazole were synthesized from various ester ethoxycarbonylhydrazones with primary amines. These compounds were screened for antimicrobial activities, with some showing good to moderate activities against test microorganisms, highlighting their potential in antimicrobial drug development (Bektaş et al., 2007).
Synthesis Techniques
A simplified and improved procedure for synthesizing 6-Methoxy-2-benzoxazolinone was developed, showcasing the compound's role in facilitating chemical synthesis processes (Richey et al., 1975). This kind of research underlines the importance of 1,3-benzoxazol-2-amine derivatives in developing new synthetic methodologies.
Antiallergic and Antitumor Agents
Derivatives of 1,3-benzoxazol-2-amine have been explored for their potential in treating allergies and cancer. For instance, 9-oxo-1H,9H-benzopyrano[2,3-d]-v-triazoles, derived from heterocyclic amines including benzoxazol derivatives, were evaluated for antiallergic activity, showing significant potential compared to known antiallergic agents (Buckle et al., 1983).
Another study focused on the synthesis of novel antitumor agents, specifically targeting the synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid derivatives, demonstrating the compound's utility in cancer research (Mondal et al., 2003).
Future Directions
Biochemical Analysis
Biochemical Properties
5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including acetyl-CoA synthetase 2 (ACSS2), which is involved in the conversion of acetate to acetyl-CoA, a crucial intermediate in metabolic pathways . The interaction between this compound and ACSS2 enhances the enzyme’s activity, thereby influencing metabolic flux and energy production within cells.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in the tricarboxylic acid cycle and oxidative phosphorylation . Additionally, this compound affects cell signaling pathways by interacting with specific receptors and enzymes, leading to altered cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, leading to changes in gene expression and cellular function . For example, the interaction of this compound with ACSS2 enhances the enzyme’s activity, thereby promoting the synthesis of acetyl-CoA and influencing metabolic pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its effectiveness in biochemical reactions. Studies have shown that this compound remains stable under various laboratory conditions, with minimal degradation observed over extended periods . Long-term effects on cellular function have also been noted, with sustained alterations in gene expression and metabolic activities observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance metabolic activities and promote cellular function. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression . Threshold effects have also been noted, with specific dosages required to achieve desired biochemical outcomes without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the tricarboxylic acid cycle and oxidative phosphorylation. The compound interacts with enzymes such as ACSS2, influencing the conversion of acetate to acetyl-CoA and subsequently affecting metabolic flux and energy production . Additionally, this compound has been shown to impact the levels of various metabolites, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound is transported across cell membranes via specific transporters and binding proteins, which facilitate its localization and accumulation within target cells . The distribution of this compound within tissues is influenced by its interactions with these transporters and binding proteins, ensuring its effective delivery to sites of biochemical activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize within specific cellular compartments, such as the mitochondria and lysosomes . The targeting signals and post-translational modifications of this compound direct it to these compartments, where it exerts its biochemical effects by interacting with enzymes and other biomolecules .
Properties
IUPAC Name |
5-(2-methoxyethyl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-13-5-4-7-2-3-9-8(6-7)12-10(11)14-9/h2-3,6H,4-5H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRMZUMOKVIPDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC2=C(C=C1)OC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



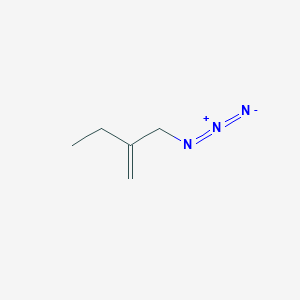

![5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1528539.png)
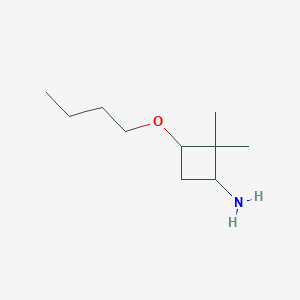
![tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1528541.png)
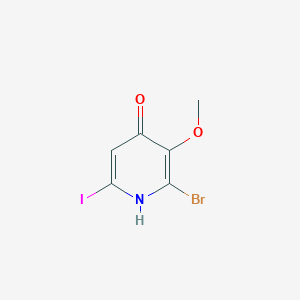
![5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528543.png)
